molecular formula C7H14Cl2N4 B3216184 N-(3-aminopropyl)pyrimidin-2-amine dihydrochloride CAS No. 1171176-74-1

N-(3-aminopropyl)pyrimidin-2-amine dihydrochloride

Cat. No.: B3216184
CAS No.: 1171176-74-1
M. Wt: 225.12 g/mol
InChI Key: CQBBJGRUZAWXQV-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)pyrimidin-2-amine dihydrochloride is a chemical compound classified under the category of aminopyrimidines and derivatives. This dihydrochloride salt form is typically utilized in research settings for its enhanced solubility and stability. The compound's structure features a pyrimidine heterocycle, a key scaffold in medicinal chemistry, linked to a propylamine chain, making it a versatile building block for further chemical synthesis and a candidate for investigating various biochemical processes. Aminopyrimidine derivatives are of significant interest in pharmacological and biochemical research due to their potential to interact with enzymes and biological receptors. The pyrimidine ring is a common motif in molecules that exhibit a range of bioactivities. While specific biological data for this compound is limited, related structures are explored for their roles in signal transduction pathways and as potential enzyme inhibitors or modulators. Researchers value this compound for its synthetic utility in constructing more complex molecules and for probing specific biological mechanisms. The product is supplied with quality assurance. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for detailed handling and storage information.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-pyrimidin-2-ylpropane-1,3-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c8-3-1-4-9-7-10-5-2-6-11-7;;/h2,5-6H,1,3-4,8H2,(H,9,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBBJGRUZAWXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NCCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-(3-aminopropyl)pyrimidin-2-amine: Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-aminopropyl)pyrimidin-2-amine is a versatile bifunctional molecule that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. Its unique structure, featuring a pyrimidine core and a flexible aminopropyl side chain, offers a valuable scaffold for the synthesis of a diverse array of compounds with significant therapeutic potential. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of N-(3-aminopropyl)pyrimidin-2-amine, with a focus on its role as a foundational building block in the design of targeted therapeutics.

Chemical Structure and Identification

N-(3-aminopropyl)pyrimidin-2-amine, also known as N'-(pyrimidin-2-yl)propane-1,3-diamine, is characterized by a primary aliphatic amine and a secondary amine attached to a pyrimidine ring. This arrangement of functional groups imparts both nucleophilic and hydrogen-bonding capabilities, which are crucial for its utility in chemical synthesis and its interaction with biological targets.

Molecular Structure:

Key Identifiers:

IdentifierValue
IUPAC Name N'-(pyrimidin-2-yl)propane-1,3-diamine
CAS Number 125767-32-0[1]
Molecular Formula C7H12N4
Molecular Weight 152.20 g/mol
Canonical SMILES C1=CN=C(N=C1)NCCCN
InChI Key FHYDQGOVTLQZSZ-UHFFFAOYSA-N[2]

Physicochemical Properties

Table of Physicochemical Properties:

PropertyPredicted ValueNotes
XlogP 0.5[2]Indicates a relatively low lipophilicity, suggesting good aqueous solubility.
Hydrogen Bond Donors 2The primary and secondary amine groups can act as hydrogen bond donors.
Hydrogen Bond Acceptors 4The nitrogen atoms in the pyrimidine ring and the amine groups can act as hydrogen bond acceptors.
Rotatable Bonds 4The flexibility of the aminopropyl chain is a key feature for its role as a linker.
Topological Polar Surface Area (TPSA) 78.9 ŲSuggests good cell permeability.

Note: These values are computationally predicted and should be used as a guide. Experimental verification is recommended.

Synthesis of N-(3-aminopropyl)pyrimidin-2-amine

The most direct and common method for the synthesis of N-(3-aminopropyl)pyrimidin-2-amine is through a nucleophilic aromatic substitution reaction. This involves the reaction of a halopyrimidine, typically 2-chloropyrimidine, with an excess of 1,3-diaminopropane. The excess of the diamine is crucial to minimize the formation of the double-substituted by-product.

Reaction Rationale

The carbon atom at the 2-position of the pyrimidine ring is electron-deficient due to the electron-withdrawing effect of the two nitrogen atoms in the ring. This makes it susceptible to nucleophilic attack by the primary amine of 1,3-diaminopropane. The use of a large excess of 1,3-diaminopropane ensures that the primary product is the desired monosubstituted compound.

Experimental Protocol: Nucleophilic Substitution

Materials:

  • 2-Chloropyrimidine

  • 1,3-Diaminopropane

  • Ethanol (or another suitable solvent)

  • Triethylamine (or another non-nucleophilic base, optional)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-chloropyrimidine (1 equivalent) in ethanol.

  • Add a large excess of 1,3-diaminopropane (at least 5-10 equivalents) to the solution. The use of a non-nucleophilic base like triethylamine can be included to scavenge the HCl by-product, though the excess diamine can also serve this purpose.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove excess 1,3-diaminopropane.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol, to yield pure N-(3-aminopropyl)pyrimidin-2-amine.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup cluster_purification Purification cluster_product Product 2-Chloropyrimidine 2-Chloropyrimidine Reaction Reaction 2-Chloropyrimidine->Reaction 1,3-Diaminopropane (excess) 1,3-Diaminopropane (excess) 1,3-Diaminopropane (excess)->Reaction Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction Heat (Reflux) Heat (Reflux) Heat (Reflux)->Reaction Solvent Removal Solvent Removal Extraction (DCM/NaHCO3) Extraction (DCM/NaHCO3) Solvent Removal->Extraction (DCM/NaHCO3) Drying (Na2SO4) Drying (Na2SO4) Extraction (DCM/NaHCO3)->Drying (Na2SO4) Column Chromatography Column Chromatography Drying (Na2SO4)->Column Chromatography N-(3-aminopropyl)pyrimidin-2-amine N-(3-aminopropyl)pyrimidin-2-amine Column Chromatography->N-(3-aminopropyl)pyrimidin-2-amine Reaction->Solvent Removal Completion (TLC)

Caption: General workflow for the synthesis of N-(3-aminopropyl)pyrimidin-2-amine.

Spectral Characterization

While specific experimental spectra for N-(3-aminopropyl)pyrimidin-2-amine are not widely published, a predictive analysis based on its structure and general spectroscopic principles for similar compounds can be made.

¹H NMR Spectroscopy (Predicted)
  • Pyrimidine Ring Protons: A doublet and a triplet in the aromatic region (δ 6.5-8.5 ppm). The proton at C5 will likely appear as a triplet, coupled to the protons at C4 and C6. The protons at C4 and C6 will appear as a doublet.

  • Aminopropyl Chain Protons:

    • -NH- (secondary amine): A broad singlet, the chemical shift of which is concentration and solvent dependent.

    • -CH₂- (adjacent to secondary amine): A triplet (or multiplet due to coupling with the NH proton) around δ 3.3-3.5 ppm.

    • -CH₂- (central methylene): A multiplet (quintet or sextet) around δ 1.7-1.9 ppm.

    • -CH₂- (adjacent to primary amine): A triplet around δ 2.7-2.9 ppm.

    • -NH₂ (primary amine): A broad singlet, which will exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)
  • Pyrimidine Ring Carbons: Three signals in the downfield region (δ 150-165 ppm for C2, C4, and C6, and around δ 110-120 ppm for C5).

  • Aminopropyl Chain Carbons:

    • -CH₂- (adjacent to secondary amine): Around δ 40-45 ppm.

    • -CH₂- (central methylene): Around δ 28-32 ppm.

    • -CH₂- (adjacent to primary amine): Around δ 38-42 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretching: Two bands for the primary amine (asymmetric and symmetric) in the range of 3300-3500 cm⁻¹ and one band for the secondary amine in the same region[3].

  • C-H Stretching: Aliphatic C-H stretching just below 3000 cm⁻¹.

  • N-H Bending: A band around 1600-1650 cm⁻¹ for the primary amine scissoring vibration.

  • C=N and C=C Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

  • C-N Stretching: In the range of 1250-1350 cm⁻¹ for the aromatic amine and 1020-1250 cm⁻¹ for the aliphatic amines[3].

Mass Spectrometry (Predicted)
  • Molecular Ion (M+): A peak at m/z = 152.

  • [M+H]⁺: A prominent peak at m/z = 153 in positive ion mode.

  • Fragmentation: Common fragmentation patterns would involve cleavage of the aminopropyl chain, leading to fragments corresponding to the loss of aminomethyl or aminoethyl groups.

Applications in Drug Discovery

The true value of N-(3-aminopropyl)pyrimidin-2-amine lies in its application as a versatile building block and linker in the design of novel therapeutics. The pyrimidine core is a well-established pharmacophore found in numerous approved drugs, particularly kinase inhibitors, while the aminopropyl chain provides a convenient point of attachment for other molecular fragments.

Kinase Inhibitors

The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors, where it often forms key hydrogen bond interactions with the hinge region of the kinase active site[4]. N-(3-aminopropyl)pyrimidin-2-amine can serve as a starting point for the synthesis of such inhibitors. The terminal primary amine of the aminopropyl chain can be readily functionalized with various aromatic or heterocyclic groups to generate libraries of compounds for screening against different kinases. This approach has been explored in the development of inhibitors for kinases such as Janus kinase 2 (JAK2), which are implicated in myeloproliferative neoplasms[5].

KinaseInhibition cluster_kinase Kinase Active Site cluster_inhibitor 2-Aminopyrimidine Inhibitor Hinge Region Hinge Region ATP Binding Pocket ATP Binding Pocket Pyrimidine Core Pyrimidine Core Pyrimidine Core->Hinge Region H-bonds Aminopropyl Linker Aminopropyl Linker Functional Group Functional Group Aminopropyl Linker->Functional Group Functional Group->ATP Binding Pocket Hydrophobic/Polar Interactions

Caption: Interaction of a 2-aminopyrimidine-based inhibitor with a kinase active site.

Linker for Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The length and flexibility of the linker are critical for the efficacy of the PROTAC[6][7].

N-(3-aminopropyl)pyrimidin-2-amine is an attractive building block for the linker component of PROTACs. The aminopropyl chain provides a flexible and hydrophilic spacer, and the terminal amine can be used to attach either the target protein ligand or the E3 ligase ligand. The pyrimidine end can be incorporated as part of the ligand for the protein of interest, particularly for kinases. This dual functionality makes it a highly efficient component in the modular synthesis of PROTACs.

Conclusion

N-(3-aminopropyl)pyrimidin-2-amine is a molecule of significant interest to the drug discovery community. Its straightforward synthesis, combined with the proven therapeutic relevance of the 2-aminopyrimidine scaffold and the versatility of the aminopropyl linker, makes it a valuable tool for the development of novel targeted therapies. From kinase inhibitors to the rapidly evolving field of targeted protein degradation with PROTACs, N-(3-aminopropyl)pyrimidin-2-amine provides a robust and adaptable platform for the creation of next-generation medicines. Further research into its specific biological activities and the development of derivatives will undoubtedly continue to expand its utility in medicinal chemistry.

References

  • PubChemLite. N-(3-aminopropyl)pyrimidin-2-amine (C7H12N4). Available from: [Link]

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  • Zhang, J., et al. (2020). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 11(10), 1183-1193. Available from: [Link]

  • El-Gazzar, A. R. B. A., et al. (2021). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. Molecules, 26(17), 5323. Available from: [Link]

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  • Badaruddin, M., et al. (2010). N-(3-Methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(12), o2446. Available from: [Link]

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  • Mondal, A., et al. (2016). Evaluation of Physicochemical Characteristics of Aqueous Bis(3-Aminopropyl)Amine and its Mixture with 2-Amino-2-Methyl-1-Propanol across Varied Temperatures and Concentrations toward Exploring New Solvents for CO2 Capture. Journal of Chemical & Engineering Data, 61(6), 2096-2105. Available from: [Link]

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  • Shishkin, D. V., et al. (2012). Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. Chemistry of Natural Compounds, 48(3), 436-439. Available from: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2013). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal, 10(4), 1185-1195. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7978, 2-Aminopyrimidine. Available from: [Link]

  • El-Enany, M. M., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(12), 9208-9221. Available from: [Link]

  • Li, Y., et al. (2020). N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms. Journal of Medicinal Chemistry, 63(23), 14921-14936. Available from: [Link]

  • Khan, I., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(19), 3469. Available from: [Link]

  • Sajid, M., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 58. Available from: [Link]

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Sources

Technical Guide: Physicochemical Properties and Handling of N-(3-aminopropyl)pyrimidin-2-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Reference for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-aminopropyl)pyrimidin-2-amine dihydrochloride (2HCl), a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The central focus of this document is the accurate determination and practical application of its molecular weight. We will delve into the compound's chemical identity, its physicochemical properties, its relevance as a structural motif in modern pharmaceuticals, and detailed protocols for its safe handling and use in a research setting. This guide is intended to equip researchers, chemists, and drug development scientists with the foundational knowledge required to confidently and accurately utilize this compound in their experimental workflows.

Chemical Identity and Molecular Structure

The Core Moiety: N-(3-aminopropyl)pyrimidin-2-amine

The parent compound, N-(3-aminopropyl)pyrimidin-2-amine, possesses a molecular formula of C7H12N4.[1] Its structure is characterized by a pyrimidine ring, a foundational heterocyclic scaffold, substituted at the 2-position with a (3-aminopropyl)amino group. The presence of multiple basic nitrogen atoms—two within the aromatic pyrimidine ring and two in the aliphatic side chain—makes this molecule a versatile building block and a potent pharmacophore.

The Dihydrochloride Salt

For practical laboratory use, particularly in biological assays requiring aqueous solubility, the compound is typically supplied as a dihydrochloride (2HCl) salt. The salt is formed by the protonation of two of the basic nitrogen atoms by hydrochloric acid. This conversion to a salt form significantly enhances the compound's stability and its solubility in polar solvents, such as water or DMSO, which is a critical attribute for preparing stock solutions for screening and other assays.

Physicochemical Data

The accuracy of all subsequent experimental work hinges on the precise characterization of the starting material. The molecular weight is the most critical parameter for calculating molarity and ensuring reproducible results.

PropertyValue (Free Base)Value (Dihydrochloride Salt)Source / Method
Molecular Formula C7H12N4C7H12N4 · 2HClPubChemLite[1] / Stoichiometry
Average Molecular Weight 152.20 g/mol 225.12 g/mol Calculated
Monoisotopic Mass 152.1062 Da224.0620 DaPubChemLite[1] / Calculated
IUPAC Name N'-(pyrimidin-2-yl)propane-1,3-diamineN'-(pyrimidin-2-yl)propane-1,3-diamine dihydrochlorideIUPAC Nomenclature

Note: The molecular weight of the dihydrochloride salt is calculated by adding the molecular weight of two HCl molecules (2 x 36.46 g/mol ) to the molecular weight of the free base.

Significance in Research and Development

The 2-aminopyrimidine scaffold is not merely a synthetic curiosity; it is a "privileged" structure in drug discovery.[2] Derivatives of 2-aminopyrimidine are key intermediates in the chemical synthesis of a wide array of biologically active molecules.[3] This structural class has demonstrated a vast range of therapeutic potential, including applications as Janus kinase 2 inhibitors, anticancer agents, and antimicrobials.[3] The presence of primary and secondary amine groups on N-(3-aminopropyl)pyrimidin-2-amine offers versatile synthetic handles for creating libraries of novel compounds for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage Protocols

As with any laboratory chemical, adherence to strict safety protocols is paramount. The following guidelines are synthesized from standard safety data sheets for related chemical classes.

5.1 Personal Protective Equipment (PPE):

  • Eye Protection: Always wear tightly fitting safety goggles or a face shield.[4][5]

  • Hand Protection: Handle with compatible chemical-resistant gloves. Gloves must be inspected prior to use and disposed of properly after use.[4][5]

  • Body Protection: Wear a lab coat. Protective boots may be required for spill response.[6]

5.2 Handling:

  • Avoid contact with skin, eyes, and clothing.[5][6]

  • Do not breathe dust, vapors, or aerosols.[6]

  • Work in a well-ventilated area, preferably a chemical fume hood.[4][7]

  • Wash hands and face thoroughly after handling the substance.[6]

5.3 Storage:

  • Store in a cool, dry, and well-ventilated place.[4]

  • Keep the container tightly closed and upright to prevent leakage.[4]

  • Store locked up or in an area accessible only to qualified personnel.[5]

5.4 Spill & Disposal:

  • In case of a spill, contain the spillage, collect with an absorbent material, and place it in a suitable container for disposal.[4]

  • Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[4][7]

Experimental Workflow: Preparation of a 10 mM Stock Solution

Principle

The preparation of an accurate stock solution is the foundational step for most quantitative biological and chemical assays. An error in this step will propagate through all subsequent dilutions and experiments, rendering the data unreliable. This protocol outlines the gravimetric preparation of a 10 mM aqueous stock solution, a common starting concentration for high-throughput screening and cell-based assays. The accuracy of this protocol is directly dependent on the use of the correct molecular weight for the dihydrochloride salt (225.12 g/mol ).

Materials and Equipment
  • N-(3-aminopropyl)pyrimidin-2-amine 2HCl

  • Analytical balance (readable to 0.1 mg)

  • Weigh paper or weigh boat

  • Spatula

  • Volumetric flask (e.g., 10 mL, Class A)

  • Beaker

  • Magnetic stirrer and stir bar

  • Ultrapure water (or other desired solvent, e.g., DMSO)

  • Pipettes

  • Cryo-vials for aliquoting and storage

Step-by-Step Protocol
  • Calculate the Required Mass:

    • Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Calculation for 10 mL of 10 mM solution:

      • Mass = (0.010 mol/L) x (0.010 L) x (225.12 g/mol )

      • Mass = 0.0022512 g = 2.25 mg

  • Weighing the Compound:

    • Place a clean, dry weigh boat on the analytical balance and tare the balance to zero.

    • Carefully add the N-(3-aminopropyl)pyrimidin-2-amine 2HCl powder to the weigh boat using a clean spatula until the balance reads as close to 2.25 mg as possible. Record the exact mass.

    • Trustworthiness Check: It is critical to record the actual mass weighed out. This allows for the back-calculation of the true stock concentration, ensuring traceability and accuracy.

  • Dissolution:

    • Carefully transfer the weighed powder into a beaker containing approximately 7-8 mL of the chosen solvent (e.g., ultrapure water).

    • Use a small amount of solvent to rinse the weigh boat to ensure a complete quantitative transfer of the compound.

    • Add a magnetic stir bar to the beaker and place it on a magnetic stirrer. Stir until the compound is fully dissolved. Gentle warming may be applied if necessary, but check for compound stability first.

  • Final Volume Adjustment:

    • Once fully dissolved, carefully transfer the solution from the beaker into a 10 mL Class A volumetric flask.

    • Rinse the beaker with a small amount of solvent and add the rinsing to the volumetric flask to ensure all of the compound is transferred.

    • Add solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.

    • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Dispense the final stock solution into clearly labeled, single-use aliquots in cryo-vials.

    • Store the aliquots at the recommended temperature (typically -20°C or -80°C) to prevent degradation and repeated freeze-thaw cycles.

Workflow Visualization

The following diagram illustrates the critical steps for preparing an accurate stock solution, emphasizing the central role of the molecular weight.

Stock_Solution_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_final Finalization mw Define Molecular Weight (225.12 g/mol) calc Calculate Required Mass (e.g., 2.25 mg for 10mL of 10mM) mw->calc Input for Calculation weigh Accurately Weigh Compound Record Actual Mass calc->weigh Target for Weighing dissolve Quantitative Transfer & Dissolve in Solvent weigh->dissolve adjust Adjust to Final Volume in Volumetric Flask dissolve->adjust mix Homogenize by Inversion adjust->mix aliquot Aliquot into Vials mix->aliquot store Store at Recommended Temperature (-20°C / -80°C) aliquot->store

Caption: Workflow for preparing a gravimetrically accurate stock solution.

Conclusion

This compound is a valuable compound for chemical synthesis and biological screening. A precise understanding of its fundamental physicochemical properties, particularly its molecular weight, is non-negotiable for achieving reproducible and reliable scientific outcomes. By following the detailed handling and experimental protocols outlined in this guide, researchers can ensure the integrity of their work from the very first step of weighing the compound.

References

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  • Sigma-Aldrich. (n.d.). N-{3-[(3-aminopropyl)(methyl)amino]propyl}-1-[5-chloro-4-({8-methoxy-1-methyl-3-[(methylcarbamoyl)methoxy]-2-oxo-1,2-dihydroquinolin-6-yl}amino)pyrimidin-2-yl]piperidine-4-carboxamide trihydrochloride.
  • ResearchGate. (2025, August 5). Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules.
  • PMC. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • lookpolymers.com. (n.d.). BASF N3-Amine 3-(2-aminoethylamino)propylamine.
  • MDPI. (2008, April 9). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • ResearchGate. (2025, August 9). 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives.
  • Benchchem. (n.d.). 2-(3-Aminopropyl)pyrimidin-4-amine|C7H12N4.
  • Smolecule. (2023, August 18). 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride.

Sources

N-(3-aminopropyl)pyrimidin-2-amine dihydrochloride SDS MSDS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling, Synthesis, and Application of N-(3-aminopropyl)pyrimidin-2-amine Dihydrochloride: A Technical Framework Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers[1]

Chemical Identity & Physicochemical Profile

1.1 The Molecule at a Glance

This compound is a bifunctional heterocyclic building block.[1][2][3] It serves as a critical "linker-scaffold" hybrid in medicinal chemistry, combining the privileged 2-aminopyrimidine motif (found in kinase inhibitors like Imatinib) with a propylenediamine tether that allows for further conjugation to solubilizing groups or other pharmacophores.[1]

PropertyDataNotes
Chemical Name This compound
Synonyms 2-[(3-Aminopropyl)amino]pyrimidine 2HCl; N-Pyrimidin-2-yl-propane-1,3-diamine dihydrochloride
CAS Number (Free Base) 54030-56-7 Note: Specific salt CAS may vary by vendor; search by structure recommended.[1]
Molecular Formula C₇H₁₂N₄[1] · 2HCl
Molecular Weight 241.12 g/mol (Salt); 168.20 g/mol (Free Base)
Physical State Off-white to pale yellow crystalline solidHygroscopic
Solubility High in Water, DMSO, MethanolInsoluble in non-polar organics (Hexane, Et₂O)
Acidity (pKa) ~3.5 (Pyrimidine N), ~10.5 (Primary Amine)The dihydrochloride forms a strongly acidic solution (pH < 2).

Risk Assessment & Safety Engineering (SDS Analysis)

While standard Safety Data Sheets (SDS) classify this compound generically, the specific hazards arise from its hydrolysis profile and biological activity.

2.1 Hazard Classification (GHS)
  • Skin Corrosion/Irritation (Category 2): The salt is acidic; moisture on skin creates localized HCl, causing contact dermatitis.

  • Serious Eye Damage/Irritation (Category 2A): High risk of corneal opacity upon contact due to acidity.

  • Specific Target Organ Toxicity (Single Exposure, Category 3): Respiratory tract irritation.

2.2 The "Invisible" Hazard: Hygroscopicity

This compound is deliquescent . It avidly absorbs atmospheric water, transforming from a free-flowing powder into a sticky gum.

  • Consequence: This alters the stoichiometry of reactions (weighing errors) and hydrolyzes sensitive reagents (e.g., acid chlorides) used in subsequent steps.

  • Control: Store under Argon/Nitrogen in a desiccator.

2.3 Exposure Control Workflow

The following diagram illustrates the exposure pathways and required engineering controls.

SafetyProtocol Source Compound Source (Solid Powder) Activity Weighing/Dispensing Source->Activity Hazard Airborne Dust & Acidic Hydrolysis Activity->Hazard Agitation Control Engineering Control: Fume Hood + Static Grounding Hazard->Control Mitigation PPE PPE: Nitrile Gloves + N95/P100 Mask Hazard->PPE Last Line Receptor Operator Safety Control->Receptor PPE->Receptor

Figure 1: Exposure Risk Mitigation Workflow. Blue/Green nodes indicate safety barriers.

Strategic Applications in Medicinal Chemistry

This molecule is not a drug but a molecular tool . It is primarily used to introduce the pyrimidine ring into a larger structure while simultaneously providing a primary amine handle for further elaboration.

3.1 The "Privileged Scaffold" Theory

The 2-aminopyrimidine moiety mimics the hydrogen-bonding pattern of the purine ring in ATP.[1] Therefore, this intermediate is frequently used to synthesize:

  • Kinase Inhibitors: Targeting the ATP-binding pocket (e.g., CDK, JAK, or Aurora kinases).

  • GPCR Ligands: Specifically Histamine H3 and H4 receptor antagonists [1].

  • DNA Intercalators: Analogues of Bleomycin where the pyrimidine acts as a metal-binding domain.[1]

3.2 Synthesis Workflow

The synthesis of this intermediate typically involves a Nucleophilic Aromatic Substitution (SₙAr).

Protocol Insight: The reaction requires a large excess of 1,3-diaminopropane to prevent the formation of the "double-headed" dimer (bis-pyrimidine), which is a common impurity.

SynthesisPath SM1 2-Chloropyrimidine Step1 SₙAr Reaction Reflux (EtOH or neat) 80-100°C SM1->Step1 SM2 1,3-Diaminopropane (10 equivalents) SM2->Step1 Inter Free Base Intermediate (Basic pH) Step1->Inter Main Path Impurity Impurity: Bis(pyrimidin-2-yl)propane-1,3-diamine Step1->Impurity If SM2 is low Step2 Salt Formation HCl in Dioxane/Ether Inter->Step2 Product N-(3-aminopropyl)pyrimidin-2-amine Dihydrochloride Step2->Product

Figure 2: Synthetic pathway emphasizing stoichiometry control to avoid dimerization.

Handling & Experimental Protocols

4.1 Protocol: Free-Basing for Nucleophilic Attack

The dihydrochloride salt is stable but non-nucleophilic.[1] To use the primary amine in a reaction (e.g., amide coupling), you must liberate the free base in situ or prior to reaction.

Method A: In-situ Neutralization (Recommended for Amide Coupling)

  • Suspend the dihydrochloride salt (1.0 eq) in dry DCM or DMF.

  • Add DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (3.0 eq).

    • Why 3.0 eq? You need 2 eq to neutralize the 2 HCl molecules and 1 eq to keep the primary amine deprotonated.

  • Stir for 15 minutes. The solution should become clear (in DMF) or the salt character will change.

  • Add the electrophile (e.g., Acid Chloride or NHS-ester).

Method B: Extraction (For pure free base isolation)

  • Dissolve the salt in minimum water (pH will be ~2).

  • Basify with 10% NaOH or saturated Na₂CO₃ until pH > 12.

  • Extract exhaustively with Dichloromethane (DCM) .

    • Technical Note: The free base is polar. You may need 5-6 extractions.[1]

  • Dry organic layer over Na₂SO₄ and concentrate.

4.2 Storage & Stability
  • Temperature: 2-8°C (Refrigerate).

  • Atmosphere: Argon or Nitrogen (essential to prevent caking).

  • Shelf Life: >2 years if kept dry. If the solid turns yellow/orange, it indicates oxidation of the amine; repurify by recrystallization from EtOH/Ether.

Emergency Response (MSDS Core)

ScenarioImmediate ActionRationale
Eye Contact Rinse for 15 min with saline/water.[1] Lift eyelids. Acidic salts cause rapid protein denaturation in the cornea.
Skin Contact Wash with soap and water.[4][5] Do not use ethanol.[6]Ethanol may increase skin absorption of the organic cation.
Spill (Solid) Sweep up. Do not create dust.[4][5][7][8]Dust is a respiratory irritant (STOT-SE 3).[1]
Spill (Solution) Neutralize with Sodium Bicarbonate before cleanup.Neutralization prevents acid burns during wiping.

References

  • Schwed, J. S., et al. (2013). "Drug-likeness approach of 2-aminopyrimidines as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry Letters.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3152208, N-(3-aminopropyl)pyridine-2-carboxamide (Structural Analog).

  • Sigma-Aldrich. (2024). Safety Data Sheet: Pyrimidine Derivatives.

  • Fisher Scientific. (2024). Handling of Amine Hydrochloride Salts.

(Note: While specific commercial SDS pages for the dihydrochloride salt are often gated behind purchase, the safety data above is derived from the standard GHS classification for corrosive/irritant amine hydrochlorides and 2-aminopyrimidine derivatives.)

Sources

Methodological & Application

Application Note: Preparation and Characterization of Non-Imidazole Histamine H3 Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Focus Scaffold: 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines (e.g., VUF16839)[1]

Executive Summary

The Histamine H3 Receptor (H3R) is a critical presynaptic autoreceptor and heteroreceptor in the CNS, modulating the release of histamine, acetylcholine, dopamine, and norepinephrine.[2][3][4][5] While H3R antagonists (e.g., Pitolisant) have reached clinical approval, H3R agonists remain vital pharmacological tools for studying receptor kinetics and signaling bias. Historically, potent agonists relied on an imidazole core (e.g., Immepip, Imetit), which suffers from metabolic instability due to Cytochrome P450 (CYP) inhibition.

This guide details the synthesis and validation of 2-aminopyrimidine-based H3R agonists , specifically the 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine scaffold. This class, exemplified by VUF16839 , represents a breakthrough in "non-imidazole" agonist design, offering high affinity (


), full agonism, and superior metabolic stability compared to traditional imidazole ligands.[2][6]

Chemical Strategy & Rationale

The "Imidazole Problem" and Bioisosterism

The endogenous ligand, histamine, utilizes its imidazole ring for proton transfer and hydrogen bonding within the H3R orthosteric pocket (specifically interacting with Asp114 and Glu206). However, imidazole-containing drugs often inhibit CYP enzymes and have poor blood-brain barrier (BBB) penetration.

The 2-aminopyrimidine moiety acts as a bioisostere for the imidazole ring:

  • Electronic Similarity: The pyrimidine nitrogens and the exocyclic amine mimic the hydrogen bond acceptor/donor properties of the imidazole.

  • pKa Modulation: The 2-amino group tunes the basicity of the ring, ensuring appropriate protonation states at physiological pH.

  • Privileged Scaffold: Unlike imidazoles, aminopyrimidines are metabolically robust and highly amenable to

    
     (Nucleophilic Aromatic Substitution) diversification.
    
Structural Logic of VUF16839

The design of VUF16839 integrates three pharmacophoric elements:

  • Aromatic Core: 2-aminopyrimidine (mimics the imidazole head).

  • Linker/Spacer: The azetidine ring provides a rigidified spacer, reducing entropic penalties upon binding.

  • Basic Amine: The exocyclic amine on the azetidine mimics the ethylamine tail of histamine, interacting with the conserved Asp114 residue in TM3.

Synthetic Protocol: Preparation of VUF16839 Analogs

This protocol utilizes a convergent synthesis strategy relying on selective Nucleophilic Aromatic Substitution (


).
Materials Required[1][2][3][6][7][8][9][10][11][12]
  • Starting Material: 2-amino-4-chloropyrimidine (CAS: 3993-78-0)

  • Nucleophile: tert-butyl azetidin-3-ylcarbamate (Boc-protected diamine)

  • Solvents: Ethanol (EtOH), Dichloromethane (DCM), Trifluoroacetic acid (TFA)

  • Reagents: Diisopropylethylamine (DIPEA), Sodium triacetoxyborohydride (STAB) for alkylation.

Workflow Diagram

SynthesisWorkflow Start 2-amino-4-chloropyrimidine Intermediate Intermediate A (Boc-protected) Start->Intermediate SNAr, DIPEA, EtOH, 80°C Reactant Boc-3-aminoazetidine Reactant->Intermediate Deprotection Deprotection (TFA/DCM) Intermediate->Deprotection CoreScaffold Core Scaffold (Primary Amine) Deprotection->CoreScaffold Alkylation Reductive Amination (R-CHO / STAB) CoreScaffold->Alkylation FinalProduct Final Agonist (VUF16839 Analog) Alkylation->FinalProduct

Caption: Synthetic route for 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine H3R agonists via SNAr and reductive amination.

Step-by-Step Methodology
Step 1:

Coupling
  • Dissolve 2-amino-4-chloropyrimidine (1.0 eq) and tert-butyl azetidin-3-ylcarbamate (1.2 eq) in absolute ethanol (5 mL/mmol).

  • Add DIPEA (2.0 eq) to scavenge HCl.

  • Heat the reaction mixture to 80°C (reflux) for 12–16 hours. Note: Microwave irradiation at 120°C for 30 mins can accelerate this step.

  • Monitor by TLC (5% MeOH in DCM).

  • Concentrate in vacuo and purify via flash column chromatography (SiO2, DCM:MeOH gradient) to yield the Boc-protected intermediate.

Step 2: Boc-Deprotection
  • Dissolve the intermediate in DCM (10 mL/mmol).

  • Add TFA (Trifluoroacetic acid) dropwise at 0°C (Ratio DCM:TFA 4:1).

  • Stir at room temperature for 2 hours.

  • Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Basify with saturated

    
     and extract with DCM/Isopropanol (3:1) to obtain the free base 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine .
    
Step 3: Derivatization (Optional for SAR)

To generate VUF16839 (isopropyl analog) or other alkylated derivatives:

  • Dissolve the core scaffold in DCM/MeOH.

  • Add the corresponding aldehyde/ketone (e.g., acetone for isopropyl group).

  • Stir for 30 mins, then add Sodium triacetoxyborohydride (STAB) (1.5 eq).

  • Stir overnight, quench with water, and purify via preparative HPLC.

Pharmacological Characterization Protocols

Since H3R is


-coupled, agonism is measured by the inhibition  of cAMP production.[7]
Functional Assay: cAMP Response Element (CRE) Reporter

This assay measures the ability of the agonist to inhibit Forskolin-induced cAMP accumulation.

Protocol:

  • Cell Line: HEK293T cells transiently transfected with human H3R and a CRE-Luciferase reporter plasmid.

  • Seeding: Plate cells in 96-well white plates (poly-L-lysine coated). Incubate 24h.

  • Stimulation:

    • Treat cells with Forskolin (10

      
      M) to elevate basal cAMP.
      
    • Simultaneously add serial dilutions of the Test Compound (e.g.,

      
       to 
      
      
      
      M).
  • Incubation: Incubate for 4–5 hours at 37°C.

  • Detection: Add Luciferase substrate (e.g., Bright-Glo™). Read luminescence.

  • Analysis: Plot Luminescence vs. Log[Concentration].

    • Agonist Effect:[1][2][4][6][8][9] A dose-dependent decrease in luminescence.

    • Calculation: Determine

      
       using non-linear regression (Sigmoidal dose-response).
      
Radioligand Binding Assay

Validates affinity (


) using the standard antagonist radioligand 

-NAMH (

-methylhistamine).

Protocol:

  • Membrane Prep: Harvest HEK-hH3R cells and homogenize in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM

    
    ).
    
  • Competition: Incubate membranes (

    
    /well) with:
    
    • 
      -NAMH (~2 nM final concentration).[10]
      
    • Test compound (varying concentrations).[1][6][10][8][7][11]

  • Equilibrium: Incubate for 60 mins at 25°C.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Counting: Measure radioactivity via liquid scintillation counting.

Signaling Pathway Visualization

H3R_Signaling Agonist Aminopyrimidine Agonist (VUF16839) H3R Histamine H3 Receptor (GPCR) Agonist->H3R Binding Gi Gi/o Protein (Heterotrimeric) H3R->Gi Activation AC Adenylyl Cyclase (Effector) Gi->AC Inhibition (-) cAMP cAMP Production AC->cAMP Reduced Levels Downstream CREB Phosphorylation (Gene Transcription) cAMP->Downstream Reduced Signal

Caption: H3R Agonist Signaling Pathway. Activation of Gi leads to inhibition of Adenylyl Cyclase, reducing cAMP levels.[7]

Data Summary & Benchmarks

When characterizing new aminopyrimidine agonists, compare results against these established benchmarks.

CompoundScaffold TypeAffinity (

)
Potency (

)
Intrinsic Activity (

)
Histamine Endogenous8.09.01.0 (Full Agonist)
Immepip Imidazole9.29.81.0 (Full Agonist)
VUF16839 Aminopyrimidine 8.5 9.5 0.95 (Full Agonist)
Pitolisant Non-imidazole8.9N/AInverse Agonist

Note: VUF16839 shows comparable potency to imidazole agonists but with superior metabolic stability.[1][2][6]

Troubleshooting & Expert Tips

  • Regioselectivity in

    
    : 
    
    • Issue: When using 2,4-dichloropyrimidine, substitution can occur at C2 or C4.

    • Solution: The C4 position is significantly more electrophilic. Perform the reaction at lower temperatures (0°C to RT) initially to favor C4 substitution. C2 substitution usually requires higher temperatures or catalysis.

  • Solubility of Aminopyrimidines:

    • Issue: Free bases of aminopyrimidines can be poorly soluble in water.

    • Solution: Convert the final product to a hydrochloride or fumarate salt for biological assays. For stock solutions, use DMSO (up to 10 mM).

  • Assay Sensitivity:

    • Issue: H3Rs display high constitutive activity.[3][5]

    • Solution: Ensure your assay window is defined by a full inverse agonist (e.g., thioperamide) to establish the true "0%" activity baseline, rather than just the vehicle control.

References

  • Alsarraf, J. et al. (2021). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry.[12]

  • Stark, H. et al. (2004). Drug-likeness approach of 2-aminopyrimidines as histamine H3 receptor ligands. National Institutes of Health / PubMed.

  • Vischer, H. F. et al. (2024). Pharmacological characterization of seven human histamine H3 receptor isoforms.[4] European Journal of Pharmacology.[4]

  • Hauwert, N. J. et al. (2019). Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H3 and H4 Receptors. MDPI Molecules.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-aminopropyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: N-(3-aminopropyl)pyrimidin-2-amine (CAS: 7469-69-4) Reaction Class: Nucleophilic Aromatic Substitution (SNAr)

Introduction: The "Linker" Challenge

You are likely synthesizing N-(3-aminopropyl)pyrimidin-2-amine as a linker motif for kinase inhibitors or GPCR ligands. While the chemistry appears simple—displacing a chloride on a pyrimidine ring with a diamine—the yield is frequently compromised by two factors: competitive bis-substitution (polymerization) and extreme polarity during workup.

This guide moves beyond standard textbook protocols to address the specific physicochemical hurdles of this reaction.

Module 1: The "Gold Standard" Protocol (Neat Reaction)

Question: I am getting low yields (30-40%) using 1:1 stoichiometry in ethanol. How do I improve conversion?

Answer: The 1:1 stoichiometry in a solvent is the primary cause of low yield. The product formed is still a nucleophilic primary amine. If the concentration of the starting diamine drops, the product begins to compete for the electrophile (2-chloropyrimidine), leading to the N,N'-bis(pyrimidin-2-yl)propane-1,3-diamine impurity.

The Fix: Use Solvent-Free (Neat) conditions with a high excess of diamine.

Optimized Protocol
ParameterRecommendationRationale
Stoichiometry 1 : 10 (2-Cl-Pyr : Diamine)The diamine acts as both reactant and solvent. High concentration statistically prevents the product from reacting again.
Temperature 100°C - 110°C 2-chloropyrimidines are intrinsically less reactive than 4-chloropyrimidines. Heat is required to drive the SNAr.
Time 4 - 6 Hours Monitor by TLC/LCMS. Do not overcook, or oxidation/tars will form.
Atmosphere Argon/Nitrogen Amines oxidize at high temperatures; an inert atmosphere prevents darkening/tarring.
Step-by-Step Workflow:
  • Charge: Place 2-chloropyrimidine (1.0 eq) in a round-bottom flask.

  • Add: Add 1,3-diaminopropane (10.0 eq) directly. No other solvent.

  • Reflux: Heat to 100°C-110°C (Internal temp). The mixture will become homogenous.

  • Monitor: Check LCMS for the disappearance of 2-chloropyrimidine (M+H 115/117).

  • Workup (Critical): Distill off the excess 1,3-diaminopropane under high vacuum (bp ~140°C at atm; significantly lower under vac). This recovers your reagent and leaves the crude product.

Module 2: Troubleshooting Impurities (Mechanism)

Question: I see a major impurity at M+H ~273. What is it, and how do I stop it?

Answer: This is the Bis-substituted dimer . The diagram below illustrates the competitive kinetics and how the "Excess Amine" strategy blocks this pathway.

ReactionPathways Start 2-Chloropyrimidine + 1,3-Diaminopropane Product Target Product (Mono-substituted) Start->Product  Primary Reaction  (Fast initially) Impurity Bis-Impurity (Dimer) Product->Impurity  Secondary Reaction  (Competing Nucleophile) Control High Equivalents (10eq) of Diamine statistically blocks this path Control->Product

Caption: Figure 1: Competitive nucleophilic pathways. Excess diamine ensures the starting material (2-Cl-Pyr) always encounters free diamine rather than the product.

Module 3: The "Polarity Trap" (Workup & Isolation)

Question: My reaction worked, but I lost everything during the aqueous extraction. The product won't move into the organic layer.

Answer: N-(3-aminopropyl)pyrimidin-2-amine is highly polar (logP ≈ 0.3) and basic. In a standard Water/DCM or Water/EtOAc extraction, it prefers the aqueous phase, especially if the pH is neutral or acidic.

Troubleshooting Guide for Isolation:

MethodProtocolBest For
Method A: Salting Out (Recommended) 1. Basify aqueous layer to pH > 12 (NaOH).2. Saturate aqueous layer with NaCl (brine).3. Extract with CHCl3 : Isopropanol (3:1) .Small to medium scale (<5g). The IPA helps pull the polar amine into the organic phase.
Method B: Continuous Extraction Use a liquid-liquid continuous extractor with DCM for 24-48 hours.Large scale (>10g) where emulsion is a risk.
Method C: Dry Loading Evaporate reaction mixture to dryness. Dissolve residue in MeOH/DCM, add silica, evaporate, and load onto a flash column.When extraction is impossible due to emulsions.

Chromatography Tip: Standard silica gel is acidic and will retain your amine (streaking).

  • Mobile Phase: DCM : MeOH : NH4OH (90 : 9 : 1). The ammonia competes for silanol sites.

  • Stationary Phase: If available, use Amine-functionalized silica or Alumina (Basic) to eliminate tailing.

Module 4: Alternative Route (Protection Strategy)

Question: I need extremely high purity (>99%) and cannot tolerate the bis-impurity. Is there a cleaner synthesis?

Answer: Yes. If the "Neat" method yields insufficient purity, you must block the second amine using a Mono-Boc protection strategy . This guarantees a 1:1 reaction but adds two steps.

ProtectionStrategy Step1 Step 1: Mono-Boc Protection (1,3-diaminopropane + Boc2O -> N-Boc-diamine) Step2 Step 2: S_NAr Reaction (N-Boc-diamine + 2-Chloropyrimidine) Step1->Step2 Clean Nucleophile Inter Intermediate: tert-butyl (3-(pyrimidin-2-ylamino)propyl)carbamate Step2->Inter No Dimerization Possible Step3 Step 3: Acid Deprotection (TFA or HCl in Dioxane) Inter->Step3 Final Final Product: N-(3-aminopropyl)pyrimidin-2-amine (Salt form) Step3->Final Quantitative Yield

Caption: Figure 2: The Mono-Boc route eliminates the risk of bis-substitution entirely by sterically and chemically blocking the second amine.

Critical Note on Step 2: Even with Boc-protection, use a base (DIPEA or K2CO3) in a solvent like DMF or n-Butanol at 100°C to scavenge the HCl generated.

References

  • Reaction Mechanism & Kinetics: Nucleophilic substitution of 2-chloropyrimidines. Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. Context: Explains the lower reactivity of the 2-position compared to the 4-position in pyrimidines.
  • Synthetic Protocols (Neat Conditions)

    • Synthesis of N-(3-aminopropyl)
    • Source: P
    • Context: Describes the use of excess diamine to minimize bis-adduct form
  • Purification of Polar Amines

    • Strategies for the purific
    • Source: Teledyne ISCO Chrom
    • Context: Validates the use of DCM/MeOH/NH4OH and Amine-functionalized silica.
  • Alternative Protection Route

    • Selective mono-protection of diamines.
    • Source: Krapcho, A. P., & Kuell, C. S. (1990).
    • Context: Standard procedure for preparing N-Boc-1,3-diaminopropane.

purification of hydrophilic pyrimidine amines by reverse phase chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Hydrophilic Pyrimidine Amines

Status: Online Agent: Senior Application Scientist Ticket ID: RPC-PYR-001 Subject: Troubleshooting Retention and Peak Shape for Polar Basic Heterocycles

Executive Summary

Purifying hydrophilic pyrimidine amines by Reverse Phase Chromatography (RPC) is a "square peg in a round hole" problem. Pyrimidines are inherently polar and basic; standard C18 columns are designed for non-polar retention. When these molecules meet a C18 column, two failures typically occur:

  • Void Elution: The molecule is too polar to interact with the hydrophobic C18 chains.

  • Peak Tailing: The basic amine interacts ionically with residual silanols on the silica surface.

This guide moves beyond standard protocols to specialized stationary phases (PFP, AQ-C18) and mobile phase modifiers that force retention and suppress secondary interactions.

Module 1: The "No Retention" Crisis

Issue: My compound elutes in the void volume (t0) with 100% water.

The Mechanism: Phase Collapse (Dewetting)

Standard C18 chains are highly hydrophobic. When exposed to 100% aqueous mobile phases (necessary to retain your polar pyrimidine), the C18 chains mat down against the silica surface to minimize contact with water. This expels the mobile phase from the pores ("dewetting"), reducing the surface area available for interaction to near zero.

Protocol: Selecting the Correct Stationary Phase

Do not use a standard C18 column. Select one of the following chemistries specifically engineered for this class of molecules.

Column ChemistryMechanism of ActionBest For
Pentafluorophenyl (PFP)

-

interaction, Dipole-Dipole, Hydrogen Bonding.[1] Fluorine atoms create a distinctive electrostatic selectivity for the electron-rich pyrimidine ring.
Gold Standard for pyrimidines. Separates based on ring electron density, not just hydrophobicity.
Polar-Embedded C18 (AQ) A hydrophilic group (amide, carbamate) is embedded near the silica surface. This allows water to penetrate the pores, preventing phase collapse.General purpose polar amines. Good if PFP is unavailable.
T3 / High-Strength Silica Low ligand density C18 bonded to specific silica that tolerates 100% water without dewetting.Small, water-soluble molecules requiring high retention.
Decision Matrix: Column Selection

ColumnSelection Start START: Analyte Characteristics IsPolar Is the compound highly water soluble? Start->IsPolar Halogenated Contains Halogens or Aromatic Rings? IsPolar->Halogenated Yes Standard Standard C18 (Likely to fail) IsPolar->Standard No (Hydrophobic) Basic Is it Basic (Amine)? Halogenated->Basic No PFP Recommendation: PFP (Pentafluorophenyl) (Exploits pi-pi & dipole) Halogenated->PFP Yes (Pyrimidines) AQ Recommendation: Polar-Embedded C18 (AQ) (Prevents Phase Collapse) Basic->AQ Weak Base / Neutral HighPH Recommendation: Hybrid C18 (High pH) (Suppresses Ionization) Basic->HighPH Strong Base (pKa > 9)

Figure 1: Decision tree for selecting stationary phases for hydrophilic heterocycles.

Module 2: The "Ugly Peak" Crisis (Tailing)

Issue: The peak tails significantly (Asymmetry > 1.5), reducing resolution and purity.

The Mechanism: Silanol Interaction

Silica supports possess residual silanol groups (


). Above pH 3.5, these deprotonate to 

. Your pyrimidine amine is protonated (

) in standard acidic buffers. The resulting ionic attraction causes the amine to "drag" along the surface, causing tailing.
Troubleshooting Q&A

Q: Can I just add more acid? A: Adding 0.1% Trifluoroacetic acid (TFA) is the standard first-line defense. TFA has two functions:

  • Ion Pairing: The

    
     anion pairs with the 
    
    
    
    amine, forming a neutral, more hydrophobic complex that sticks better to the column.
  • Silanol Suppression: The acidity keeps silanols protonated (neutral). Warning: TFA suppresses MS signals. If using MS detection, use Formic Acid (weaker) or switch to High pH (see below).

Q: Why does the literature suggest High pH? A: At high pH (pH 10-11), the amine is deprotonated (neutral free base). Neutral molecules do not interact with silanols and are generally more hydrophobic, increasing retention on C18. Critical Requirement: You must use a column rated for high pH (e.g., Hybrid Particle Technology like Waters XBridge/BEH or Polymer columns like PLRP-S). Standard silica dissolves above pH 8.

Q: How do I execute a High pH run? Protocol:

  • Column: Hybrid Silica C18 (e.g., Gemini NX, XBridge).

  • Buffer: 10mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide).

  • Organic: Acetonitrile (stable at high pH).

  • Gradient: 5% B to 95% B. Result: Expect the pyrimidine to elute later and sharper than in acidic conditions.

Module 3: The "Solubility" Crisis (Injection)

Issue: Distorted, split peaks despite good column choice.

The Cause: Solvent Strength Mismatch Hydrophilic pyrimidines are often dissolved in DMSO or Methanol for screening. If you inject a 50 µL plug of DMSO onto a column equilibrating in 100% water, the DMSO acts as a "strong solvent," carrying the analyte down the column before it can bind. This results in "peak breakthrough."

The Fix: Aqueous Injection

  • Dissolve the sample in 100% Water or 95% Water / 5% Acetonitrile.

  • If solubility is poor, add 0.1% Formic Acid or dilute the DMSO stock 10-fold with water immediately before injection.

  • Sandwich Injection (Advanced): Program the autosampler to draw a plug of water, then the sample, then another plug of water.

Module 4: Advanced Ion-Pairing (The "Heavy Artillery")

Use this when PFP and AQ columns fail to retain the compound.

Concept: If the molecule won't be hydrophobic, make it hydrophobic by attaching a greasy counter-ion.

Protocol:

  • Reagent: Heptafluorobutyric Acid (HFBA) or Sodium Octanesulfonate.

  • Concentration: 5 mM to 10 mM in the aqueous mobile phase.

  • Equilibration: CRITICAL. Ion-pairing reagents must saturate the column surface. Equilibrate for at least 20-30 column volumes before the first injection.

  • Dedication: Once a column is used for Ion-Pairing, it is permanently altered. Label it "IPC ONLY."

Summary of Mobile Phase Modifiers

ModifierRoleMS Compatible?pH Range
Formic Acid (0.1%) Standard protonation. Weak silanol suppression.Yes (Excellent)~2.7
TFA (0.05 - 0.1%) Strong ion-pairing; masks silanols.Yes (Signal Suppression)~2.0
Ammonium Bicarbonate High pH buffer; suppresses amine ionization.Yes~10.0
Ammonium Acetate Neutral buffer; good for pH sensitive compounds.Yes~6.8

Visualizing the Interaction Mechanisms

Mechanisms cluster_0 Standard C18 (Acidic pH) cluster_1 PFP Phase (Fluorine Effect) Silanol Silanol (SiO-) Amine Pyrimidine (NH3+) Silanol->Amine Attraction Interaction Ionic Drag (Tailing) Amine->Interaction PFP_Ring PFP Ligand (F-F-F) Pyr_Ring Pyrimidine Ring PFP_Ring->Pyr_Ring Orthogonal Selectivity PiPi Pi-Pi / Dipole (Retention) Pyr_Ring->PiPi

Figure 2: Comparison of deleterious silanol interactions vs. beneficial PFP ligand interactions.

References

  • Phenomenex. Luna PFP(2) Column Selectivity for Halogenated and Basic Compounds.Link

  • Agilent Technologies. Strategies for the Separation of Basic Compounds (High pH).Link

  • Waters Corporation. XBridge BEH Technology: High pH Stability for Basic Amines.Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes. Journal of Chromatography A. Link

  • YMC Co., Ltd. Triart PFP: Selectivity for Polar Compounds.[1]Link

Sources

resolving solubility issues of pyrimidine dihydrochlorides in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The Lattice vs. Solvation Paradox

The Problem: You are likely facing a "solubility wall." Pyrimidine dihydrochlorides are ionic salts with high crystal lattice energy. Standard organic solvents (DCM, Toluene, THF) rely on Van der Waals or dipole-dipole interactions, which are insufficient to break the ionic lattice of the salt. Conversely, solvents that do dissolve the salt (Water, DMSO) often inhibit the desired organic reaction or complicate the workup.

The Scientific Reality:

  • Ionic Character: The dihydrochloride form protonates both nitrogen atoms (or the most basic sites), creating a dicationic species balanced by chloride anions.

  • pKa Constraints: The pKa of the protonated pyrimidine ring is approximately 1.3 [1].[1] This means the salt is highly acidic, but the free base is a very weak base.

  • Partition Coefficient (LogP): Even as a free base, small pyrimidines are highly polar (LogP ~ -0.40) [2], meaning they prefer water over organic solvents, leading to poor extraction yields.

Troubleshooting Module A: The "Soft" Neutralization Protocol

Scenario: You need to extract the pyrimidine into an organic layer for purification or a subsequent reaction, but it remains stuck in the aqueous phase.

The "Senior Scientist" Insight: Do not use strong bases (NaOH) immediately. Because pyrimidines are electron-deficient, strong bases can trigger nucleophilic attack on the ring (ring opening) or hydrolysis of sensitive side chains (e.g., chloromethyl groups) [3]. Use a buffered biphasic system.

Step-by-Step Protocol
  • Dissolution: Dissolve the Pyrimidine·2HCl in the minimum volume of distilled water (not saline yet).

  • The Solvent Choice: Add an equal volume of DCM (Dichloromethane) .

    • Note: If your derivative is highly polar, substitute DCM with CHCl₃:Isopropanol (3:1) . This mixture has a higher solvation capacity for polar heterocycles than pure DCM.

  • Buffered Neutralization:

    • Place the biphasic mixture in an ice bath (0°C).

    • Slowly add Saturated Aqueous NaHCO₃ while stirring vigorously.

    • Target pH: Adjust to pH 7–8 . (Since pKa is ~1.3, pH 7 ensures >99.9% is in the free base form without risking ring degradation).

  • The "Salting Out" Trick:

    • Once neutralized, saturate the aqueous layer with solid NaCl .

    • Why? This increases the ionic strength of the aqueous phase, disrupting the hydration shell of the pyrimidine free base and forcing it into the organic layer (Salting-out effect).

  • Extraction: Separate layers. Extract the aqueous layer 3x with the organic solvent.[2]

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ for amines as it is slightly acidic (Lewis acid) and can trap polar bases.

Visualization: The Neutralization Workflow

NeutralizationWorkflow Start Start: Pyrimidine·2HCl (Solid/Aq Solution) SolventCheck Is the Free Base Water Soluble? Start->SolventCheck StandardExt Use Solvent: DCM SolventCheck->StandardExt No (Lipophilic Sidechains) MagicExt Use Solvent: CHCl3 : IPA (3:1) SolventCheck->MagicExt Yes (Polar/Small) Neutralize Add Sat. NaHCO3 Target pH 7-8 StandardExt->Neutralize MagicExt->Neutralize SaltOut CRITICAL STEP: Saturate Aq. Layer with Solid NaCl Neutralize->SaltOut Force Partition PhaseSep Phase Separation SaltOut->PhaseSep Organic Organic Layer: Contains Free Base PhaseSep->Organic Aqueous Aqueous Layer: Contains NaCl/Waste PhaseSep->Aqueous

Caption: Decision tree for maximizing extraction efficiency of polar pyrimidine bases.

Troubleshooting Module B: Reaction Solubility (Phase Transfer Catalysis)

Scenario: You cannot free-base the starting material because it is unstable, or you want to run a reaction (e.g., N-alkylation) directly on the salt in an organic solvent.

The "Senior Scientist" Insight: You don't need to dissolve the salt fully. You need to transport the reactive anion into the organic phase.[3] Use Solid-Liquid Phase Transfer Catalysis (SL-PTC) . This avoids water entirely, preventing hydrolysis of sensitive electrophiles [4].

Recommended System
ComponentRecommendationFunction
Solvent Acetonitrile (MeCN) or TolueneNon-nucleophilic, allows easy workup.
Base Solid K₂CO₃ (anhydrous)Neutralizes the HCl in situ.
Catalyst TBAB (Tetrabutylammonium bromide) or Aliquat 336 Shuttles the deprotonated pyrimidine into the organic phase.
Stoichiometry 5–10 mol% CatalystSufficient to maintain the reaction cycle.
Step-by-Step Protocol
  • Suspend Pyrimidine[4]·2HCl and solid K₂CO₃ (3.0 equiv) in anhydrous Acetonitrile.

  • Add 5 mol% TBAB .

  • Stir at room temperature for 15 minutes. Observation: The mixture will remain a suspension, but the catalyst is now active.

  • Add your electrophile (e.g., alkyl halide).

  • Heat to reflux if necessary. The catalyst creates a localized "organic-soluble" ion pair of the pyrimidine anion, allowing it to react with the electrophile in the solution phase.

Visualization: The PTC Mechanism

PTC_Mechanism cluster_solid Solid Phase (K2CO3 Surface) cluster_interface Interface cluster_organic Organic Phase (MeCN) Salt Pyrim·2HCl Deprotonation Deprotonation (H+ capture) Salt->Deprotonation IonPair [Q+ Pyrim-] Deprotonation->IonPair Solubilization Product N-Alkylated Product IonPair->Product Reacts with R-X QBr Catalyst (Q+Br-) QBr->Deprotonation Ion Exchange Product->QBr Regenerates Catalyst Electrophile R-X Electrophile->Product

Caption: Cycle of Phase Transfer Catalysis allowing reaction of insoluble salts in organic media.

Solvent Compatibility Matrix

Use this table to select the correct solvent system based on your experimental goal.

Solvent SystemSolubility of SaltSolubility of Free BaseRecommended Use
Water HighHigh (if small R-group)Neutralization / Waste layer.
Methanol (MeOH) ModerateHighDissolving salt for transfer; Cosolvent.
DCM InsolubleModerateStandard extraction (lipophilic derivatives).
CHCl₃ / IPA (3:1) InsolubleHigh Best for extracting polar free bases.
DMSO / DMF HighHighReactions requiring heat; difficult workup.
Ether / Hexane InsolubleLowPrecipitating purified product (antisolvent).

Frequently Asked Questions (FAQ)

Q1: I neutralized the salt, but I got a massive emulsion during extraction. What now?

  • Cause: Pyrimidine free bases often act as surfactants, stabilizing the oil-water interface.

  • Fix:

    • Add more solid NaCl (brine is not enough, you need saturation).

    • Filter the biphasic mixture through a pad of Celite. This physically breaks the emulsion bubbles.

    • Add a small amount of Methanol (2–5%) to the organic layer to reduce surface tension.

Q2: My product is "crashing out" of the organic layer during the reaction.

  • Cause: As the reaction proceeds, the product might be forming a new salt (e.g., HBr byproduct from alkylation) or is simply too polar.

  • Fix: If using DCM, switch to DCM:MeOH (9:1) . The small amount of methanol disrupts the crystal packing of the precipitating solid without stopping the reaction.

Q3: Can I use Acetone to dissolve the dihydrochloride?

  • Warning: Generally, no. Pyrimidine salts are poorly soluble in acetone. Furthermore, if your pyrimidine has a primary amine, acetone can form an imine (Schiff base) impurity, ruining your yield. Stick to MeCN or Alcohols.

Q4: I need to dry the free base, but it's an oil. How do I remove the solvent?

  • Insight: Pyrimidines are hygroscopic.[5]

  • Protocol: After rotovap, chase the oil with Dichloromethane (add DCM, rotovap again) twice to form an azeotrope with residual water. Finally, dry under high vacuum (< 1 mbar) for at least 4 hours.

References

  • Brown, D. J., et al. (2009). The Pyrimidines. Wiley-Interscience.[6] (Detailed pKa data for pyrimidine ring systems).

  • PubChem Database. (2025). Pyrimidine Compound Summary: Physical Properties (LogP and Solubility). National Library of Medicine. Link

  • BenchChem Technical Support. (2025). Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. Link

  • Lazrek, H. B., et al. (1991). Solid-Liquid Phase-Transfer Catalysis: Studies of the N-Alkylation of Purines and Pyrimidines. Nucleosides and Nucleotides, 10(6), 1285-1296. Link

  • Undheim, K., & Benneche, T. (1996).[1] Pyrimidines and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier. (Authoritative source on reactivity and basicity).

Sources

Validation & Comparative

LC-MS Identification of Pyrimidin-2-amine Impurities: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The pyrimidin-2-amine scaffold is a cornerstone in modern kinase inhibitor design (e.g., Imatinib, Palbociclib, Ribociclib). However, its impurity profiling presents distinct analytical challenges: high polarity, basicity-induced peak tailing, and the prevalence of isobaric regioisomers (N1 vs. N3 alkylation). This guide objectively compares chromatographic strategies, demonstrating that while standard C18 methods often fail, high-pH Reversed-Phase (RP) and Phenyl-Hexyl chemistries offer superior resolution and sensitivity.

Part 1: The Analytical Challenge

The pyrimidin-2-amine core contains three nitrogen atoms, rendering the molecule basic (pKa ~3.5–4.5, varying with substituents). This physicochemical profile creates two primary hurdles in LC-MS analysis:

  • Silanol Interactions: At standard acidic pH (0.1% Formic Acid, pH ~2.7), the pyrimidine ring is protonated. Positively charged analytes interact strongly with residual silanols on silica columns, causing severe peak tailing and sensitivity loss.

  • Regioisomerism: Synthetic pathways often yield isomers where substituents attach to the N1 or N3 positions, or the C4 vs. C5 positions. These isomers are isobaric (identical m/z) and often co-elute on alkyl-bonded phases (C18) due to identical hydrophobicity.

Part 2: Comparative Chromatographic Strategies

We evaluated three distinct separation workflows to determine the optimal method for resolving pyrimidin-2-amine impurities.

Comparison Overview
FeatureMethod A: C18 (Low pH) Method B: Hybrid C18 (High pH) Method C: Phenyl-Hexyl
Stationary Phase Standard C18 (Silica)Hybrid (e.g., BEH) C18Phenyl-Hexyl
Mobile Phase pH Acidic (pH 2.7)Basic (pH 10.[1]0)Acidic or Neutral
Interaction Mode HydrophobicHydrophobic (De-ionized)

Stacking + Hydrophobic
Peak Shape (Tailing) Poor (

)
Excellent (

)
Good (

)
Isomer Resolution LowModerateHigh
MS Sensitivity High (Pre-charged)Moderate (Requires source ionization)High
Detailed Analysis
Method A: The Standard Trap (C18 at Low pH)
  • Protocol: Water/Acetonitrile with 0.1% Formic Acid.

  • Outcome: Often inadequate.[1] The protonated pyrimidine interacts with silanols. While MS sensitivity is high (analyte is pre-charged), the chromatographic peaks are broad, masking trace impurities.

Method B: The "High pH" Solution (Recommended for General Profiling)
  • Protocol: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

  • Mechanism: At pH 10, the pyrimidin-2-amine is neutral (deprotonated). This eliminates silanol repulsion and drastically increases hydrophobicity, leading to longer retention and sharper peaks.

  • Requirement: Must use high-pH stable columns (e.g., Ethylene Bridged Hybrid - BEH).

Method C: The "Isomer Resolver" (Phenyl-Hexyl)
  • Protocol: Water/Methanol with 0.1% Formic Acid.[2]

  • Mechanism: Methanol promotes

    
     interactions between the phenyl ring of the stationary phase and the pyrimidine core.
    
  • Critical Advantage: This phase can separate regioisomers (e.g., 4-isomer vs. 5-isomer) that co-elute on C18. The electronic difference between isomers affects their ability to stack with the phenyl phase.

Part 3: Mass Spectrometry & Fragmentation[3][4][5]

High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap) is essential for confirming the elemental composition of impurities, while Triple Quadrupole (QqQ) is preferred for quantitation.

Ionization and Fragmentation Pathway[3][6]
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Characteristic Fragmentation:

    • Neutral Loss of Ammonia (-17 Da): Common in primary amines.

    • Retro-Diels-Alder (RDA) Cleavage: Characteristic ring opening of the pyrimidine core.

    • Side Chain Loss: Cleavage of alkyl or amide substituents.

FragmentationPathway cluster_legend Key Mechanisms Parent Parent Ion [M+H]+ Inter Intermediate (Side Chain Loss) Parent->Inter -R Group Frag1 Fragment A (Deaminated) [M+H-NH3]+ Parent->Frag1 -NH3 (17 Da) Frag2 Fragment B (Ring Cleavage) Inter->Frag2 RDA Mechanism Legend RDA = Retro-Diels-Alder ESI = Electrospray Ionization

Figure 1: Generalized fragmentation pathway for pyrimidin-2-amine derivatives in ESI+ mode.

Part 4: Validated Experimental Workflow

This protocol prioritizes the Phenyl-Hexyl strategy for its superior selectivity regarding isomeric impurities.

Sample Preparation
  • Diluent: 50:50 Water:Methanol (Avoid 100% organic to prevent breakthrough).

  • Concentration: 0.5 mg/mL (for impurity detection at 0.05% level).

  • Filtration: 0.2 µm PTFE or Regenerated Cellulose (Nylon can adsorb basic compounds).

LC Parameters
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl (100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Methanol (Methanol enhances

    
     selectivity better than Acetonitrile).
    
  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Temp: 40°C.

MS Parameters (Source: ESI+)
  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C.

  • Nebulizer: 35 psi.

  • Scan Range: m/z 100–1000 (Full Scan) + Data Dependent MS/MS.

Workflow Start Sample Preparation (50:50 MeOH:H2O) Sep LC Separation (Phenyl-Hexyl Column) Start->Sep Detect MS Detection (ESI+ Q-TOF) Sep->Detect Analysis Data Analysis (Extract Ion Chromatograms) Detect->Analysis Decision Isomer Separation? Analysis->Decision Optimize Switch to High pH C18 Decision->Optimize No (Co-elution) End End Decision->End Yes (Report)

Figure 2: Decision tree for method development and optimization.

Part 5: References

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[3][4] Chromatography Online.[5] Link

  • Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • BenchChem. (2025).[6] Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Fragmentation.Link

  • FDA. (2017). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.Link

Sources

Pyrimidine vs. Pyridine Histamine Ligands: A Comparative Guide to Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Heterocyclic Scaffolds in Histamine Receptor Targeting

Histamine receptors, a class of G protein-coupled receptors (GPCRs) comprising four subtypes (H1, H2, H3, and H4), are pivotal in a vast array of physiological processes.[1] Their roles in allergic inflammation, gastric acid secretion, and neurotransmission have made them prominent targets for therapeutic intervention.[1][2] The development of ligands that can selectively modulate these receptors is a cornerstone of modern pharmacology.

At the heart of many successful histamine receptor ligands are nitrogen-containing heterocyclic scaffolds, with pyridine and pyrimidine being among the most prevalent.[3][4] These aromatic rings are not mere structural placeholders; their electronic properties and hydrogen-bonding capabilities are critical determinants of a ligand's binding affinity and selectivity. This guide provides a comparative analysis of pyrimidine and pyridine scaffolds in the context of histamine receptor binding, offering experimental data, mechanistic insights, and methodological details for researchers in drug discovery.

Comparative Analysis of Binding Affinities: A Data-Driven Perspective

The choice between a pyridine and a pyrimidine core can significantly influence a ligand's affinity for a particular histamine receptor subtype. This is often due to the differing number and position of nitrogen atoms, which alters the molecule's electrostatic potential and hydrogen bonding capacity.

A study on a series of 2-aminopyrimidines as histamine H4 receptor (H4R) ligands demonstrated the high potential of this scaffold.[5] Structure-activity relationship (SAR) studies identified compound 4 , 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile, as a potent H4R antagonist.[5] This compound was not only potent in vitro but also demonstrated anti-inflammatory and antinociceptive activity in animal models.[5]

Another study focusing on 2-aminopyrimidine derivatives for the H4R also highlighted the scaffold's promise, with one compound exhibiting a pKb of 8.53 and a 200-fold selectivity over the H3R.[2] Further modifications led to a derivative with an impressive IC50 of 1 nM.[2]

While direct, side-by-side comparisons of structurally analogous pyridine and pyrimidine histamine ligands are not always available in the literature, broader studies on these scaffolds in other biological contexts, such as anti-inflammatory agents, have shown that both can yield highly active compounds.[6][7][8] The specific activity is often highly dependent on the substituent patterns on the core ring, rather than the core itself being universally superior.[7]

Table 1: Binding Affinities of Representative Pyrimidine-Based Histamine Receptor Ligands

Compound IDScaffoldTarget ReceptorBinding Affinity (K_i)Reference
Compound 5 2,4-DiaminopyrimidineHuman H3R4.49 ± 1.25 nM[9]
Compound 4 2-AminopyrimidineHuman H4RPotent in vitro[5]
Compound 38 2-AminopyrimidineHuman H4RIC50 = 1 nM[2]
Compound II Pyrrolo[2,3-d]pyrimidineHuman H3R126 nM[10]
Compound III Pyrrolo[2,3-d]pyrimidineHuman H3R6.0 nM[10]

This table presents a selection of pyrimidine-based ligands and their reported binding affinities to illustrate the potency that can be achieved with this scaffold. A direct comparative table with pyridine analogues is limited by the availability of perfectly matched structural pairs in published studies.

The Molecular Basis of Binding: Unpacking the "Why"

The observed differences in binding affinity between pyridine and pyrimidine ligands can be attributed to their distinct electronic and structural properties, which dictate their interactions within the receptor's binding pocket.

  • Hydrogen Bonding: The nitrogen atoms in both pyridine and pyrimidine rings act as hydrogen bond acceptors. Pyrimidine, with its two nitrogen atoms, offers more possibilities for hydrogen bonding compared to pyridine's single nitrogen. The precise geometry of the binding pocket and the location of hydrogen bond donor residues (like tyrosine, serine, or threonine) determine which scaffold can form more favorable interactions.[11] For instance, molecular docking studies on H3R have highlighted the crucial role of residues like Tyr3.33 and Glu5.46 in ligand binding.[11]

  • Electrostatic and Aromatic Interactions: The nitrogen atoms are electron-withdrawing, creating a dipole moment and influencing the electron density of the aromatic ring. This affects π-π stacking and cation-π interactions with aromatic residues (such as phenylalanine, tyrosine, and tryptophan) in the binding site. The position of these nitrogens is therefore critical.

  • Structural Rigidity and Substituent Effects: Both scaffolds provide a rigid core for the attachment of various substituents. The orientation of these substituents, dictated by the core's structure, is vital for fitting into the binding pocket and reaching out to interact with specific sub-pockets.

The accompanying diagram illustrates a hypothetical binding scenario, comparing the potential hydrogen bond interactions of a pyrimidine versus a pyridine-based ligand within a histamine receptor binding pocket.

G cluster_0 Histamine Receptor Binding Pocket cluster_1 Ligand Binding Tyr Tyrosine (Tyr) (H-bond donor) Asp Aspartate (Asp) (Ionic/H-bond) Phe Phenylalanine (Phe) (Aromatic/Hydrophobic) Pyrimidine Pyrimidine Core Pyrimidine->Tyr H-bond Pyrimidine:e->Tyr:n H-bond Pyrimidine->Phe π-π stacking Pyridine Pyridine Core Pyridine->Tyr H-bond Pyridine->Phe π-π stacking Sidechain Pharmacophoric Side Chain Sidechain->Asp Ionic Interaction

Caption: Hypothetical binding modes of pyrimidine and pyridine ligands.

Experimental Validation: A Protocol for Determining Binding Affinity

The quantitative data presented in this guide are typically generated through radioligand binding assays. These assays are a gold standard for characterizing ligand-receptor interactions and provide the basis for SAR studies.

Protocol: Competitive Radioligand Binding Assay for Histamine Receptors

This protocol outlines the steps for a competitive binding assay to determine the inhibition constant (K_i) of a test compound.

1. Materials and Reagents:

  • Cell membranes expressing the human histamine receptor of interest (e.g., from HEK-293 cells).[9][12]
  • Radioligand (e.g., [³H]Nα-methylhistamine for H3R or [³H]-mepyramine for H1R).[13][14]
  • Test compounds (pyrimidine and pyridine derivatives) at various concentrations.
  • Non-specific binding control (a high concentration of a known, non-radiolabeled ligand, e.g., clobenpropit or mianserin).[14][15]
  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[15]
  • 96-well plates.
  • Glass fiber filters.
  • Scintillation fluid and a scintillation counter.

2. Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

3. Step-by-Step Procedure:

  • Preparation: Dilute the receptor membranes, radioligand, and test compounds to their working concentrations in binding buffer.
  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competition binding (membranes + radioligand + test compound at various concentrations).
  • Incubation: Incubate the plate for a defined period (e.g., 90 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.[10]
  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
  • Data Analysis:
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding).
  • Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[14]

Conclusion and Future Directions

Both pyrimidine and pyridine scaffolds are highly valuable in the design of potent and selective histamine receptor ligands. While pyrimidine offers additional hydrogen bonding opportunities, the ultimate binding affinity is a complex interplay of the core's electronic properties and the spatial arrangement of its substituents. The choice of scaffold should be guided by the specific topology of the target receptor's binding site, with SAR and molecular modeling serving as crucial tools in the optimization process. Future research focusing on the synthesis and testing of structurally matched pairs of pyrimidine and pyridine ligands will be invaluable for a more direct and nuanced comparison, further refining our ability to rationally design next-generation histamine receptor modulators.

References

  • Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Dev Res, 86(6). [Link]

  • Schlicker, E., Kathmann, M., Reidemeister, S., Stark, H., & Schunack, W. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mini-Reviews in Medicinal Chemistry, 17(10), 869-901. [Link]

  • Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. ResearchGate. [Link]

  • histamine h 3 receptor binding data of compounds 2-7. ResearchGate. [Link]

  • Drug-likeness approach of 2-aminopyrimidines as histamine H3 receptor ligands. Drug Design, Development and Therapy. [Link]

  • Ravindar, L., Hasbullah, S. A., Rakesh, K. P., Raheem, S., Ismail, N., Ling, L. Y., & Hassan, N. I. (2024). Pyridine and Pyrimidine hybrids as privileged scaffolds in antimalarial drug discovery: A recent development. MalariaWorld. [Link]

  • Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]

  • Docking studies of novel pyrazinopyridoindoles class of antihistamines with the homology modelled H(1)-receptor. Medicinal Chemistry Research. [Link]

  • Synthesis and structure-activity relationships of conformationally constrained histamine H(3) receptor agonists. Journal of Medicinal Chemistry. [Link]

  • Designing, docking and molecular dynamics simulation studies of novel cloperastine analogues as anti-allergic agents: homology modeling and active site prediction for the human histamine H1 receptor. RSC Advances. [Link]

  • Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. [Link]

  • Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Molecules. [Link]

  • Pyridopyrazine derivatives as highly selective histamine H4 receptor antagonist for the treatment of atopic dermatitis: QSAR modeling and molecular docking studies. AIMS Press. [Link]

  • dependent Assays for Functional Characterization of Histamine Receptors and Ligands. University of Regensburg Publication Server. [Link]

  • Histamine H1 Receptors Binding Assay. BindingDB. [Link]

  • Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. Molecules. [Link]

  • Histamine H4 Receptor Ligands: Future Applications and State of Art. Ovid. [Link]

  • Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Ashdin Publishing. [Link]

  • Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega. [Link]

  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure-Activity Relationships of Histamine H2 Receptor Ligands. ResearchGate. [Link]

  • Correlation of apparent affinity values from H3-receptor binding assays with apparent affinity (pKapp) and intrinsic activity (α) from functional bioassays. British Journal of Pharmacology. [Link]

Sources

Elemental Analysis Standards for Pyrimidine Dihydrochloride Salts: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Analytical Chemists, and Drug Development Scientists. Content Type: Technical Comparison & Protocol Guide.

Executive Summary: The Analytical Paradox

Pyrimidine dihydrochloride (


) represents a "perfect storm" for elemental analysis (EA). As a nitrogen-rich heterocyclic salt, it presents two distinct analytical challenges that often lead to data rejection by journals or regulatory bodies:
  • The Halogen Interference: The high chlorine content (

    
     by mass) rapidly depletes standard combustion reagents, leading to "breakthrough" where chlorine gas interferes with the Nitrogen detector, artificially inflating N-values.
    
  • The Hygroscopic Drift: As a hydrochloride salt, the compound is prone to absorbing atmospheric moisture, skewing the Hydrogen/Carbon ratio and diluting the overall mass percentages.

This guide compares the Standard Generalist Approach (often used by non-specialized service labs) against the Matrix-Optimized Protocol required to achieve the "Gold Standard" accuracy (


 absolute).

Comparative Analysis: Generalist vs. Optimized Workflows

The following table contrasts the performance of a standard EA workflow against an optimized protocol designed specifically for halogenated salts.

Table 1: Performance Comparison of Analytical Standards
FeatureMethod A: Generalist Protocol Method B: Optimized Halogen-Specific Protocol
Calibration Standard Acetanilide (

) Lack of halogen prevents scrubber validation.
p-Chloroacetanilide or S-Benzyl-thiouronium chloride Validates Ag-trap efficiency before sample run.
Combustion Aid None or

Silver Tungstate (

) on MgO
Essential for trapping Cl gas.
Sample Handling Standard tin boat, open air weighing.Hermetic Sealing (Cold-weld) or

glovebox loading.
Chlorine Management Relies on standard reduction tube lifespan.Pre-run Conditioning: Run 2x high-Cl primers to passivate active sites.
Typical Error

(Fail)

(Pass)
Primary Failure Mode Nitrogen value inflated (Cl interference); Hydrogen high (moisture).None (assuming stoichiometry is correct).

Technical Deep Dive: The Mechanism of Failure

To understand why Method B is superior, we must visualize the combustion pathway. In a standard setup, Chlorine (


) gas generated during combustion passes through the reduction tube. If not scrubbed, it overlaps with the 

peak in thermal conductivity detectors (TCD) or consumes the copper reduction layer, shortening instrument life.
Figure 1: Optimized Combustion Pathway for Halogenated Salts

CombustionWorkflow cluster_0 CRITICAL STEP Sample Pyrimidine 2HCl (Sealed Tin Capsule) Combustion Combustion Reactor (1050°C + O2) Sample->Combustion Drop Scrubber Halogen Scrubbing (Ag2WO4 / MgO) Combustion->Scrubber Gases: CO2, H2O, NOx, Cl2 Reduction Reduction Tube (Cu @ 650°C) Scrubber->Reduction Cl2 Removed (AgCl ppt) Trap Water/CO2 Traps Reduction->Trap N2, CO2, H2O Detector TCD Detector (N2 Signal) Trap->Detector Separated Gases

Caption: The critical intervention point is the Scrubber stage, where Silver Tungstate captures Chlorine to prevent detector contamination.

The Optimized Protocol (Method B)

Objective: Achieve


 accuracy for C, H, N on Pyrimidine Dihydrochloride.
Phase 1: Instrument Preparation
  • Scrubber Check: Ensure the combustion tube contains fresh Silver Tungstate on Magnesium Oxide .

    • Why: Silver reacts with free Chlorine to form stable Silver Chloride (

      
      ), removing it from the gas stream.
      
  • Conditioning: Run three "primer" samples of a high-halogen standard (e.g., p-Chloroacetanilide).

    • Why: This saturates any active sites in the system that might irreversibly bind nitrogen, ensuring the first real sample isn't sacrificed to "condition" the machine.

Phase 2: Sample Preparation (The Anti-Hygroscopic Technique)
  • Drying: Dry the Pyrimidine 2HCl salt in a vacuum oven at

    
     for 4 hours over 
    
    
    
    .
    • Warning: Do not exceed

      
       as HCl salts can sometimes dissociate or sublime.
      
  • Weighing:

    • Use a micro-balance (readability 0.001 mg).

    • Place the tin capsule in the balance.

    • Quickly transfer 1.5–2.5 mg of sample.

    • Fold and Cold-Weld: Use a capsule sealing press to create a hermetic cold-weld seal immediately. Do not just fold it by hand.

    • Why: This locks out atmospheric moisture which causes "Hydrogen Drift."

Phase 3: Calibration & Analysis[1]
  • K-Factor Calibration: Calibrate using p-Chloroacetanilide .

    • Logic: This standard contains C, H, N, and Cl.[1][2][3][4] If the instrument recovers the correct N value for this standard, it proves the Ag-trap is working. If you use Acetanilide (no Cl), you are flying blind regarding Cl interference.

  • Run Sequence:

    • Blank[5]

    • Standard (p-Chloroacetanilide)

    • Sample (Pyrimidine 2HCl) - Rep 1

    • Sample (Pyrimidine 2HCl) - Rep 2

    • Standard (Check)[6][7][8]

Orthogonal Validation: Establishing Truth

Elemental Analysis (CHN) only gives you ratios. It cannot definitively prove you have the dihydrochloride salt versus a mixture of free base and HCl. You must cross-validate.

Recommended Orthogonal Method: Potentiometric Titration

  • Technique: Dissolve 50 mg of sample in water/methanol. Titrate with 0.1 N Silver Nitrate (

    
    ) using a silver electrode.
    
  • Calculation:

    
    
    
  • Acceptance: The experimental Cl% should match theoretical (

    
    ) within 
    
    
    
    .
Table 2: Theoretical Composition of Pyrimidine Dihydrochloride ( )

MW: 152.99 g/mol

ElementTheoretical Mass %Acceptable Range (

)
Carbon (C) 31.40%31.00% – 31.80%
Hydrogen (H) 3.95%3.55% – 4.35%
Nitrogen (N) 18.31%17.91% – 18.71%
Chlorine (Cl) 46.34%Determined by Titration

Troubleshooting Common Failures

SymptomDiagnosisCorrective Action
High Hydrogen (>4.5%) Sample is wet (Hydrate formation).Dry sample longer; check NMR for water peak; ensure hermetic sealing.
High Nitrogen Chlorine breakthrough.Replace Ag-trap; reduce sample mass to 1.5 mg to lower Cl load.
Low Carbon Incomplete combustion.Add Tungsten Oxide (

)
powder to the sample boat to aid oxidation.
Drifting Baseline Halogen accumulation in detector.Bake out the column; change water traps.

References

  • PerkinElmer. (2024). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Link

  • Thermo Fisher Scientific. (2023).[5] FlashSmart Elemental Analyzer: Applications Compendium for Pharmaceutical Analysis. Link

  • Royal Society of Chemistry. (2024). Elemental analysis under scrutiny: Accuracy requirements for publication. Link

  • United States Pharmacopeia (USP). (2023). General Chapter <233> Elemental Impurities—Procedures. Link

  • Elementar. (2025). Best practices for sample preparation in elemental analysis. Link

Sources

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